H-D-Phg-Obzl
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Overview
Description
®-Benzyl 2-amino-2-phenylacetate is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The compound’s structure consists of a benzyl group attached to a 2-amino-2-phenylacetate moiety, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-amino-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of ®-2-amino-2-phenylacetic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ®-Benzyl 2-amino-2-phenylacetate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-oxo-2-phenylacetate or benzyl 2-carboxy-2-phenylacetate.
Reduction: Benzyl 2-amino-2-phenylethanol.
Substitution: Various substituted benzyl 2-amino-2-phenylacetates depending on the substituent introduced.
Scientific Research Applications
®-Benzyl 2-amino-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-amino-2-phenylacetate depends on its specific application. In pharmaceutical synthesis, it often acts as a chiral auxiliary, influencing the stereochemistry of the final product. The compound’s molecular targets and pathways vary based on the context of its use, but it generally interacts with enzymes and receptors in a stereospecific manner, enhancing the efficacy and selectivity of the synthesized drugs.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-phenylacetate
- Ethyl 2-amino-2-phenylacetate
- Benzyl 2-amino-2-phenylpropionate
Uniqueness
®-Benzyl 2-amino-2-phenylacetate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Compared to its analogs, the benzyl ester group provides different reactivity and stability, making it suitable for specific synthetic applications.
Conclusion
®-Benzyl 2-amino-2-phenylacetate is a versatile compound with significant importance in various scientific fields Its unique chiral properties and reactivity make it a valuable tool in the synthesis of complex molecules, pharmaceuticals, and fine chemicals
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-2-phenylacetate |
InChI |
InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2/t14-/m1/s1 |
InChI Key |
VNBZYMVEHPBBJM-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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